molecular formula C11H9NO4 B13674768 2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid

2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B13674768
M. Wt: 219.19 g/mol
InChI Key: NILJACZNIMWUTJ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO4. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a quinoline core with hydroxyl groups at positions 2 and 4, a methyl group at position 7, and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to avoid side reactions and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the hydroxyl and carboxylic acid groups.

    2,4-Dihydroxyquinoline: Similar structure but without the methyl group at position 7.

    7-Methylquinoline-3-carboxylic acid: Lacks the hydroxyl groups at positions 2 and 4.

Uniqueness: 2,4-Dihydroxy-7-methylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The methyl group at position 7 further differentiates it from other quinoline derivatives, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

4-hydroxy-7-methyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-5-2-3-6-7(4-5)12-10(14)8(9(6)13)11(15)16/h2-4H,1H3,(H,15,16)(H2,12,13,14)

InChI Key

NILJACZNIMWUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)N2)C(=O)O)O

Origin of Product

United States

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